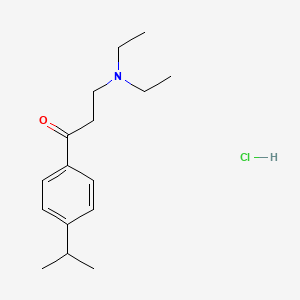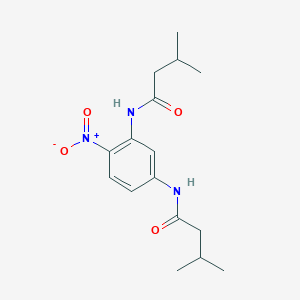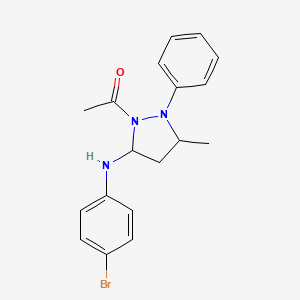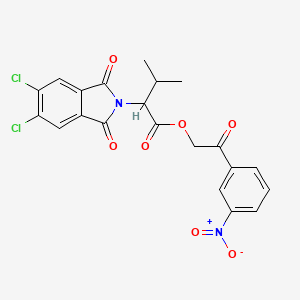
3-(diethylamino)-1-(4-isopropylphenyl)-1-propanone hydrochloride
Overview
Description
3-(diethylamino)-1-(4-isopropylphenyl)-1-propanone hydrochloride is a useful research compound. Its molecular formula is C16H26ClNO and its molecular weight is 283.83 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 283.1702921 g/mol and the complexity rating of the compound is 238. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Microbial Production of Propanol
Research by Walther and François (2016) outlines advancements in microbial production of propanol, highlighting its potential as a biofuel component or a precursor for chemical synthesis. The development of synthetic propanol-producing pathways and optimization of fermentation conditions are key focuses, with continuous product removal identified as a crucial factor for improving process performance (Walther & François, 2016).
Pharmacological Review of Chlorogenic Acid
Naveed et al. (2018) discuss the pharmacological effects of Chlorogenic Acid (CGA), a phenolic compound with antioxidant, antibacterial, and anti-inflammatory properties. The review calls for further research to optimize CGA's biological and pharmacological effects, potentially paralleling the research needs for "3-(diethylamino)-1-(4-isopropylphenyl)-1-propanone hydrochloride" (Naveed et al., 2018).
Propofol Infusion Syndrome
Fodale and Monaca (2008) review the complications associated with prolonged propofol administration, known as Propofol Infusion Syndrome (PRIS), characterized by severe metabolic disturbances and organ failures. This study underscores the importance of understanding the physiological and toxicological impacts of chemical compounds (Fodale & Monaca, 2008).
Biomedical Applications of Conducting Polymers
Talikowska, Fu, and Lisak (2019) review the use of conducting polymers in wound care and skin tissue engineering, highlighting their potential for accelerated wound healing and controlled drug delivery. This research exemplifies the innovative applications of chemical compounds in biomedical engineering (Talikowska et al., 2019).
Environmental Impact and Toxicity of Herbicides
Zuanazzi, Ghisi, and Oliveira (2020) provide a scientometric review of the research trends and gaps concerning the toxicity of the herbicide 2,4-D, emphasizing the importance of understanding the environmental and health impacts of chemical compounds. This review might parallel considerations necessary for researching "this compound" (Zuanazzi et al., 2020).
Properties
IUPAC Name |
3-(diethylamino)-1-(4-propan-2-ylphenyl)propan-1-one;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO.ClH/c1-5-17(6-2)12-11-16(18)15-9-7-14(8-10-15)13(3)4;/h7-10,13H,5-6,11-12H2,1-4H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLVDFSDVLKSEHH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCC(=O)C1=CC=C(C=C1)C(C)C.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.83 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![phenyl 2-{[3-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)benzoyl]oxy}benzoate](/img/structure/B4007279.png)
![4-{[2-(3-cyclohexen-1-yl)-1,3-dioxolan-4-yl]methyl}morpholine](/img/structure/B4007284.png)
![ethyl {4-[(1-ethyl-5-oxo-2-thioxo-4-imidazolidinylidene)methyl]phenoxy}acetate](/img/structure/B4007291.png)
![N-(4-bromophenyl)-N'-{2-[4-(4-fluorobenzoyl)-1-piperazinyl]ethyl}ethanediamide](/img/structure/B4007299.png)
![N-(4-chlorophenyl)-N'-{2-[4-(3,4-dichlorobenzoyl)-1-piperazinyl]ethyl}ethanediamide](/img/structure/B4007311.png)

![N~2~-[(4-bromophenyl)sulfonyl]-N~2~-cyclohexyl-N~1~-(2-methoxyethyl)glycinamide](/img/structure/B4007336.png)
![1-(2-hydroxy-3-{4-[(4-isopropyl-1-piperazinyl)methyl]-2-methoxyphenoxy}propyl)-4-piperidinol](/img/structure/B4007343.png)
![2-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl)-N-(4-ethoxyphenyl)acetamide](/img/structure/B4007346.png)

![5-(3-nitrophenyl)-1,1-diphenyl-5-azaspiro[2.4]heptane-4,6-dione](/img/structure/B4007365.png)
![N-(5-chloro-2-methylphenyl)-2-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)-3-phenylpropanamide](/img/structure/B4007371.png)
![2-{[4-(2-furoyl)-1,4-diazepan-1-yl]methyl}-6-methoxyphenol](/img/structure/B4007372.png)
